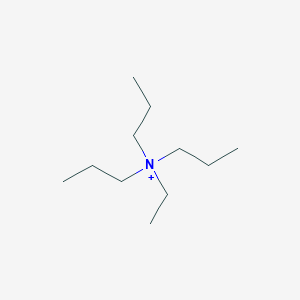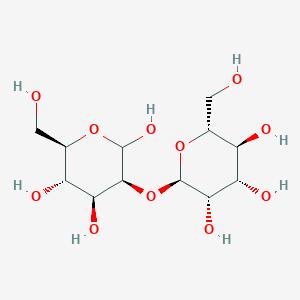
4-Nitrophenyl trifluoromethanesulfonate
Vue d'ensemble
Description
4-Nitrophenyl trifluoromethanesulfonate, also known as 4-nitrophenyltriflate, is a chemical compound with the molecular formula C7H4F3NO5S . It is used as a triflating agent in the synthesis of aryl triflates . It also serves as a reagent in the synthesis of aryl nonaflate and for palladium-catalyzed coupling reactions with different substrates .
Synthesis Analysis
4-Nitrophenyl trifluoromethanesulfonate can be synthesized using various methods . It is often used as a triflating agent in the synthesis of aryl triflates . It also serves as a reagent in the synthesis of aryl nonaflate .Molecular Structure Analysis
The compound has a molecular weight of 271.17 g/mol . The InChI string isInChI=1S/C7H4F3NO5S/c8-7 (9,10)17 (14,15)16-6-3-1-5 (2-4-6)11 (12)13/h1-4H . The canonical SMILES string is C1=CC (=CC=C1 [N+] (=O) [O-])OS (=O) (=O)C (F) (F)F . Chemical Reactions Analysis
4-Nitrophenyl trifluoromethanesulfonate is used as a reagent in various chemical reactions . It is used as a triflating agent in the synthesis of aryl triflates . It also serves as a reagent in the synthesis of aryl nonaflate and for palladium-catalyzed coupling reactions with different substrates .Physical And Chemical Properties Analysis
4-Nitrophenyl trifluoromethanesulfonate is a solid substance . It has a molecular weight of 271.17 g/mol . The compound has a topological polar surface area of 97.6 Ų . It has a XLogP3-AA value of 2.5 , indicating its lipophilicity.Applications De Recherche Scientifique
Triflating Agent in the Synthesis of Aryl Triflates
“4-Nitrophenyl trifluoromethanesulfonate” is used as a triflating agent in the synthesis of aryl triflates . Aryl triflates are important intermediates in organic synthesis, particularly in transition metal-catalyzed cross-coupling reactions. They are more stable and less reactive than the corresponding aryl halides, making them useful in a variety of synthetic applications .
Reagent in the Synthesis of Aryl Nonaflate
This compound also serves as a reagent in the synthesis of aryl nonaflate . Aryl nonaflates are used in palladium-catalyzed cross-coupling reactions, which are fundamental processes in the synthesis of complex organic molecules .
Reagent for Palladium Catalyzed Coupling Reactions
“4-Nitrophenyl trifluoromethanesulfonate” is used as a reagent for palladium catalyzed coupling reactions with different substrates . These reactions are widely used in the synthesis of pharmaceuticals, agrochemicals, and materials science .
Safety and Hazards
4-Nitrophenyl trifluoromethanesulfonate is considered hazardous . It causes severe skin burns and eye damage . It may cause respiratory irritation and is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include wearing protective gloves, clothing, and eye/face protection . In case of contact with skin or eyes, rinse immediately with plenty of water . If swallowed, rinse mouth but do not induce vomiting .
Orientations Futures
The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials . Thousands of researchers have already explored their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-NP . This suggests that 4-Nitrophenyl trifluoromethanesulfonate could potentially be used in future studies related to the development and assessment of nanostructured materials .
Mécanisme D'action
Target of Action
4-Nitrophenyl trifluoromethanesulfonate, also known as 4-nitrophenyl triflate , is primarily used as a triflating agent in the synthesis of aryl triflates . The primary targets of this compound are the hydroxyl groups present in the aryl compounds .
Mode of Action
The compound interacts with its targets by replacing the hydroxyl group in the aryl compounds with a triflate group . This results in the formation of aryl triflates, which are more reactive and can be used in various chemical reactions .
Biochemical Pathways
It is known that the compound plays a crucial role in the synthesis of aryl triflates and aryl nonaflate . These products can be used as intermediates in various chemical reactions, including palladium-catalyzed coupling reactions .
Result of Action
The primary result of the action of 4-Nitrophenyl trifluoromethanesulfonate is the formation of aryl triflates and aryl nonaflate . These compounds are more reactive and can be used in various chemical reactions, including palladium-catalyzed coupling reactions .
Action Environment
The action of 4-Nitrophenyl trifluoromethanesulfonate is influenced by various environmental factors. For instance, the compound is known to decompose under high temperatures, leading to the release of irritating gases and vapors . Therefore, it should be stored and handled under controlled conditions to ensure its stability and efficacy .
Disclaimer: Always refer to the appropriate safety data sheets (SDS) for guidance on the safe handling and use of this compound .
Propriétés
IUPAC Name |
(4-nitrophenyl) trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO5S/c8-7(9,10)17(14,15)16-6-3-1-5(2-4-6)11(12)13/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDTIXHNCNLKURN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60338553 | |
| Record name | 4-Nitrophenyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60338553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17763-80-3 | |
| Record name | 4-Nitrophenyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60338553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Nitrophenyl trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 4-Nitrophenyl trifluoromethanesulfonate in the synthesis of 4-Methoxy-4′-nitrobiphenyl?
A1: 4-Nitrophenyl trifluoromethanesulfonate serves as a crucial intermediate in the synthesis of 4-Methoxy-4′-nitrobiphenyl. [] The synthesis involves a palladium-catalyzed coupling reaction with Tributyl(4-methoxyphenyl)stannane, ultimately yielding the desired product alongside byproducts like 4,4′-dimethoxybiphenyl and 4-amino-4′-methoxybiphenyl. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![Pyrimido[5,4-d]pyrimidine, 4,8-dianilino-2,6-diethoxy-](/img/structure/B95760.png)


